molecular formula C18H21O5P B065019 Ethyl Di-o-tolylphosphonoacetate CAS No. 188945-41-7

Ethyl Di-o-tolylphosphonoacetate

Cat. No. B065019
M. Wt: 348.3 g/mol
InChI Key: BOEGWWFFVZDOIH-UHFFFAOYSA-N
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Description

Ethyl Di-o-tolylphosphonoacetate is a chemical compound with the molecular formula C18H21O5P . It is also known as Di-o-tolylphosphonoacetic Acid Ethyl Ester . It is a Horner-Emmons reagent, which are commonly used in organic synthesis for the formation of carbon-carbon bonds .


Synthesis Analysis

The typical procedure for the synthesis of Ethyl Di-o-tolylphosphonoacetate involves the reaction of ethyl (di-o-tolylphosphono)acetate (0.50 mmol) in THF (2 mL) with NaH (280 mg, 0.70 mmol) at 0 ℃. After 15 minutes, an aldehyde (0.55mmol) in THF (0.50 mL) is added at -78 ℃, and the resulting mixture is stirred at -20 ℃ over 1-2 hours .


Molecular Structure Analysis

The molecular weight of Ethyl Di-o-tolylphosphonoacetate is 348.33 . The compound is a colorless to yellow to orange clear liquid .


Chemical Reactions Analysis

As a Horner-Emmons reagent, Ethyl Di-o-tolylphosphonoacetate is used in the formation of carbon-carbon bonds . The reaction is quenched with saturated NH4Cl, and the mixture is extracted with AcOEt (10 mL×3). The combined extracts are washed with water (15 mL×2) followed by brine, dried (MgSO4) and concentrated. The isomers are separated by flash chromatography .


Physical And Chemical Properties Analysis

Ethyl Di-o-tolylphosphonoacetate is a liquid at 20 degrees Celsius . It has a boiling point of 240 °C at 3 mmHg . The specific gravity is 1.19 at 20/20 and the refractive index is 1.53 .

Scientific Research Applications

Ethyl Di-o-tolylphosphonoacetate is a chemical compound with the molecular formula C18H21O5P . It is also known as a Horner-Emmons Reagent . This compound is often used in organic synthesis, particularly in the Horner-Emmons reaction, which is a method for forming carbon-carbon double bonds .

The Horner-Emmons reaction is widely used in various fields of scientific research, including medicinal chemistry, materials science, and synthetic organic chemistry . The reaction involves the use of a phosphonate ester (like Ethyl Di-o-tolylphosphonoacetate) and a carbonyl compound under basic conditions to form an alkene .

Z-Selective Horner-Emmons Reagents

This application involves the use of Ethyl Di-o-tolylphosphonoacetate as a reagent in the synthesis of Z-selective Horner-Emmons reagents .

Procedure

:

This procedure allows for the controlled synthesis of Z-selective Horner-Emmons reagents, which are valuable tools in organic synthesis .

Safety And Hazards

The safety and hazards of Ethyl Di-o-tolylphosphonoacetate are not explicitly mentioned in the search results .

properties

IUPAC Name

ethyl 2-bis(2-methylphenoxy)phosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGWWFFVZDOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442275
Record name Ethyl Di-o-tolylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Di-o-tolylphosphonoacetate

CAS RN

188945-41-7
Record name Ethyl Di-o-tolylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DS Huang, HL Wong, GI Georg - ChemMedChem, 2017 - Wiley Online Library
… Under reaction conditions reported by Ando, a Horner–Wadsworth Emmons olefination between aldehyde 21 and ethyl di-o-tolylphosphonoacetate afforded Z-olefin 20.45 We prepared …
M Maloň, H Koshino - Magnetic Resonance in Chemistry, 2007 - Wiley Online Library
… The triple-resonance H(C)P and H(P)C pulse sequences described above were used to evaluate the model organo phosphorus compounds ethyl di-o-tolylphosphonoacetate (1) and …
K Ueno, H Yoneyama, S Saito, M Mizutani… - Bioorganic & medicinal …, 2005 - Elsevier
… The Horner–Emmons reaction of 7 with ethyl di-o-tolylphosphonoacetate yielded the ethyl ester 8; the ratio of 2Z/2E isomers was 4:1. Basic hydrolysis of 8 and separation of the isomers …
Number of citations: 18 www.sciencedirect.com
K Ueno, Y Araki, N Hirai, S Saito, M Mizutani… - Bioorganic & medicinal …, 2005 - Elsevier
… Horner–Emmons reaction of 2 with ethyl di-o-tolylphosphonoacetate yielded ethyl 6-norabscisate, followed by basic hydrolysis of the ester to give (±)-6-nor-ABA. (±)-7′-Nor-ABA and (±…
Number of citations: 46 www.sciencedirect.com
T Kobayakawa, H Tamamura - Tetrahedron, 2017 - Elsevier
… NaI (172 mg, 1.15 mmol) and DBU (157 μL, 1.05 mmol) were added to a stirred solution of ethyl di-o-tolylphosphonoacetate 17 (307 μL, 1.05 mmol) in THF (9.00 mL) at 0 C for 10 min …
Number of citations: 7 www.sciencedirect.com
S Takahashi, H Satoh, Y Hongo… - The Journal of Organic …, 2007 - ACS Publications
… To a stirred suspension of NaH (60% oil dispersion, 14.5 mg, 0.36 mmol) in THF (1.0 mL) was added dropwise ethyl di-O-tolylphosphonoacetate (106 μL, 0.36 mmol) at 0 C, and the …
Number of citations: 34 pubs.acs.org
T Okada, Y Chino, K Yokoyama, Y Fujihashi… - Bioorganic & Medicinal …, 2022 - Elsevier
… To a stirred solution of ethyl di-o-tolylphosphonoacetate (0.06 mL, 0.28 mmol, 1.5 eq.) in THF (1.5 mL) was added NaH (60 %, 8 mg, 0.22 mmol, 1.2 eq.) at 0 C, and the reaction mixture …
Number of citations: 5 www.sciencedirect.com
T Kobayakawa, H Tamamura - Methods in enzymology, 2021 - Elsevier
To date various biologically active peptides have been discovered, characterized and modified for drug discovery. However, the utilization of peptides as therapeutics involves some …
Number of citations: 3 www.sciencedirect.com
K Kamienska-Trelaa, J Wojcikb - Nuclear Magnetic Resonance …, 2009 - books.google.com
The material in this chapter covers the period from 1 June 2007 to 31 May 2008. It has been arranged as was done previously, 1 ie according to (i) the increasing atomic number of the …
Number of citations: 2 books.google.com
T Sakai, S Mizuno, A Sone, Y Hori… - The Journal of …, 2021 - ACS Publications
… To a suspension of NaH (60% mineral oil dispersion, 40 mg, 1.0 mmol, 4.7 equiv) in THF (4.3 mL) at 0 C was added a solution of ethyl di-o-tolylphosphonoacetate (349 mg, 1.00 mmol, …
Number of citations: 3 pubs.acs.org

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